molecular formula C6H11F3N2O2 B592696 2,2,2-Trifluoro-N-(2-(2-hydroxyethylamino)ethyl)acetamide CAS No. 364056-54-2

2,2,2-Trifluoro-N-(2-(2-hydroxyethylamino)ethyl)acetamide

Cat. No. B592696
CAS RN: 364056-54-2
M. Wt: 200.161
InChI Key: AZWPFBJNQRPPDJ-UHFFFAOYSA-N
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Description

“2,2,2-Trifluoro-N-(2-(2-hydroxyethylamino)ethyl)acetamide” is a chemical compound with the CAS Number: 364056-54-2 . It has a molecular weight of 200.16 and its IUPAC name is 2,2,2-trifluoro-N-{2-[(2-hydroxyethyl)amino]ethyl}acetamide . The compound is typically stored at a temperature of 2-8°C and appears as a white to yellow solid .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 200.16 . It is a white to yellow solid and is stored at a temperature of 2-8°C .

Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions. The trifluoro group in the compound may enhance the electrophilicity of the carbonyl carbon, making it a potential candidate for labeling or modifying proteins, especially in the context of mass spectrometry-based proteomics .

Organic Synthesis

As an intermediate in organic synthesis, this compound can be used to introduce the trifluoroacetamide moiety into larger molecules. This moiety is particularly interesting due to its potential to increase the lipophilicity and metabolic stability of pharmaceuticals .

Pharmaceutical Research

In pharmaceutical research, the hydroxyethylamino group of this compound could be exploited for its potential to act as a linker or spacer in drug molecules. This structural feature can be crucial for the binding affinity and selectivity of drugs targeting enzymes or receptors .

Agrochemical Development

The compound’s unique structure may be beneficial in the development of agrochemicals. Its trifluoro group could be involved in the design of new herbicides or pesticides, offering a balance between hydrophobic and hydrophilic properties for optimal activity .

Material Science

In material science, this compound could be investigated for its role in the synthesis of novel polymers or coatings. The presence of both amino and trifluoroacetamide functionalities might allow for cross-linking, enhancing the material’s durability and resistance to environmental factors .

Analytical Chemistry

The compound could serve as a standard or reagent in analytical chemistry, particularly in chromatographic techniques. Its distinct chemical properties might aid in the separation and identification of complex mixtures .

Neuroscience Research

Given its structural similarity to neurotransmitters, this compound might be used in neuroscience research to study neurotransmitter receptor interactions, synaptic transmission, or as a precursor for the synthesis of fluorinated analogs of bioactive molecules .

Environmental Science

In environmental science, the compound’s potential degradation products and their environmental impact could be a subject of study. Understanding the compound’s behavior in various ecosystems can inform the assessment of its environmental safety .

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, and H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

2,2,2-trifluoro-N-[2-(2-hydroxyethylamino)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F3N2O2/c7-6(8,9)5(13)11-2-1-10-3-4-12/h10,12H,1-4H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZWPFBJNQRPPDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNC(=O)C(F)(F)F)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trifluoro-N-(2-(2-hydroxyethylamino)ethyl)acetamide

Synthesis routes and methods

Procedure details

2-(2-aminoethylamino)ethanol (10 g, 96.01 mmol) was added via syringe to a stirred solution of ethyl trifluoroacetate (13.64 g, 96.01 mmol) in dry Et2O (30 mL) at 0° C. The resulting solution was stirred at room temperature for 2 hours by which time a white precipitate had formed. The precipitate was removed by filtration, washed with Et2O (100 mL), and dried in vacuo for 3 hours to afford the title compound (13.6 g, 100%). 1H NMR (300 MHz, CDCl3) δ (t, J=5.1 Hz, 2H), 3.45 (t, J=5.6 Hz, 2H), 2.86 (t, J=5.6 Hz, 2H), 2.78 (t, J=4.9 Hz, 2H), 2.22 (br s, 2H); mass spectrum (API-TIS) m/z 201 (M+H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
13.64 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
100%

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